1-(Difluoromethoxy)naphthalen-2-amine

Description

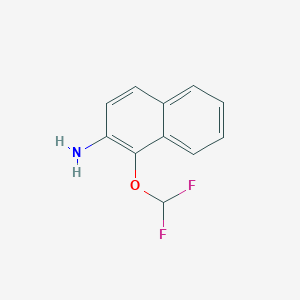

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9F2NO |

|---|---|

Molecular Weight |

209.19 g/mol |

IUPAC Name |

1-(difluoromethoxy)naphthalen-2-amine |

InChI |

InChI=1S/C11H9F2NO/c12-11(13)15-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H,14H2 |

InChI Key |

VGIGRGORXGNUJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Difluoromethoxy Naphthalen 2 Amine and Advanced Analogues

Foundational Strategies for Naphthalene (B1677914) Core Functionalization

The naphthalene system, composed of two fused benzene (B151609) rings, offers multiple positions for substitution, but also presents challenges in regioselectivity. cas.cn Unlike benzene, the C1 (alpha) and C2 (beta) positions are not equivalent, leading to different reactivity patterns. nih.gov Foundational strategies for functionalizing the naphthalene core often rely on classical electrophilic aromatic substitution, but modern C–H functionalization and cross-coupling reactions have provided more sophisticated and selective tools. nih.govyoutube.com

Strategies for creating polysubstituted naphthalenes often involve directing groups that control the position of incoming substituents. cas.cn For the synthesis of 1-(difluoromethoxy)naphthalen-2-amine, a logical approach involves the initial introduction of a hydroxyl group at the 1-position of the naphthalene ring to form 1-naphthol (B170400). This hydroxyl group can then be converted to the difluoromethoxy ether. Subsequently, the amine group must be installed at the adjacent C2 position. The electron-donating nature of the 1-alkoxy group typically directs incoming electrophiles to the C4 (para) and C2 (ortho) positions, making the targeted C2-amination a feasible, albeit competitive, process. Alternatively, introducing the nitrogen functionality first (e.g., as a nitro group) followed by the creation of the 1-hydroxy group offers another pathway. Modern ruthenium-catalyzed multi-component reactions also provide modular synthesis routes to multifunctional naphthalenes. youtube.com

Selective Installation of the Difluoromethoxy Group

The difluoromethyl group is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, which makes it a valuable substituent in drug design. cas.cn Its installation as a difluoromethoxy ether onto a naphthalene ring can be achieved through several distinct methodologies, primarily starting from a naphthol precursor (e.g., 1-naphthol).

The most direct method for synthesizing aryl difluoromethyl ethers is the reaction of a phenol (B47542) or naphthol with a source of difluorocarbene (:CF₂). cas.cn The reaction proceeds via the deprotonation of the naphthol with a base to form a nucleophilic naphthoxide, which then traps the highly reactive difluorocarbene intermediate. cas.cncas.cn A variety of reagents have been developed to generate difluorocarbene under conditions suitable for this transformation. cas.cnacs.org

Historically, chlorodifluoromethane (B1668795) (CHClF₂, Freon-22) was a common source, but its ozone-depleting properties have led to its replacement. cas.cnacs.org Modern, environmentally benign precursors are now preferred. These include fluoroform (CHF₃), S-(difluoromethyl)sulfonium salts, and difluoromethyltriflate (HCF₂OTf). acs.orgnih.govsci-hub.se The reaction is typically performed in a two-phase system or in the presence of a base like potassium hydroxide (B78521) or lithium hydroxide. acs.orgsci-hub.se Naphthols have been shown to be competent substrates in these reactions, providing the corresponding difluoromethyl ethers in moderate to good yields. sci-hub.se

Interactive Table: Difluorocarbene Precursors for O-Difluoromethylation of Phenols/Naphthols

| Precursor | Typical Base | Common Solvent(s) | Key Features |

| Fluoroform (CHF₃) | KOH | Dioxane/Water, MeCN/Water | Inexpensive, non-ozone-depleting gas; requires moderate temperatures. acs.org |

| HCF₂OTf | KOH | MeCN/Water | Readily available liquid reagent; reactions are rapid at room temperature. nih.gov |

| S-(Difluoromethyl)sulfonium Salt | LiOH, NaH | THF | Bench-stable solid; provides good to excellent yields. sci-hub.se |

| Ph₃P⁺CF₂CO₂⁻ | None (thermal decarboxylation) | Toluene | Generates :CF₂ under neutral conditions without a base. rsc.org |

While direct metal-catalyzed C-O bond formation to install a difluoromethoxy group is not the standard approach, metal catalysis plays a crucial role in preparing the necessary precursors. For instance, palladium- or copper-catalyzed cross-coupling reactions can be used to synthesize aryl boronic acids from aryl halides. These boronic acids can then be oxidized in situ using an oxidant like aqueous hydrogen peroxide to generate the corresponding phenol or naphthol. nih.gov

This newly formed hydroxyl group is then immediately available to react with a difluorocarbene source in a one-pot, multi-step sequence. nih.gov This strategy transforms a readily available halonaphthalene into the desired difluoromethoxy naphthalene without isolating the intermediate naphthol. This method combines the versatility of metal-catalyzed cross-coupling with the efficiency of difluorocarbene chemistry.

A more advanced and atom-economical approach involves the direct C–H difluoromethoxylation of the aromatic ring, which avoids the need for pre-functionalized substrates like naphthols or halonaphthalenes. Recent breakthroughs have utilized photoredox catalysis to achieve this transformation. acs.org In this process, a redox-active difluoromethoxylating reagent is activated by a photocatalyst under visible light irradiation. This generates a highly reactive OCF₂H radical, which can then add to the aromatic ring of naphthalene. acs.orgsioc.ac.cn Subsequent oxidation and deprotonation yield the final difluoromethoxylated product. acs.orgsioc.ac.cn

This radical-based method offers a significant advantage in that it can provide rapid access to multiple regioisomers from the parent naphthalene. However, controlling site-selectivity remains a challenge. For naphthalene, substitution typically occurs at the alpha-position (C1) due to the higher stability of the resulting radical intermediate.

Organic halides, such as 1-bromo- or 1-iodonaphthalene, are common and versatile starting materials in organic synthesis. While direct nucleophilic substitution of the halide with a "⁻OCF₂H" equivalent is not feasible, the halide serves as a synthetic handle for conversion to the target ether in a two-step process.

The first step involves converting the halonaphthalene into 1-naphthol. This can be achieved through methods like the Ullmann condensation with a hydroxide source under copper catalysis or, more commonly, by converting the aryl halide into an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with an oxygen source. A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling with a hydroxide or alkoxide source.

Once the 1-naphthol precursor is obtained, the second step is the difluoromethoxylation of the hydroxyl group using the difluorocarbene-mediated methods described in section 2.2.1. This halide-to-ether pathway is a robust and widely applicable strategy.

Amination Reactions for Naphthalene Derivatives

With the 1-(difluoromethoxy)naphthalene (B3058840) core constructed, the final key step is the introduction of an amine group at the C2 position. The directing effect of the C1-alkoxy group favors substitution at C2, but careful selection of the amination method is critical for achieving good yields and avoiding side reactions. The two most prominent methods for aryl amination are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine or ammonia (B1221849) equivalent. wikipedia.orgfrontiersin.org Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use ligands such as diamines or amino acids (e.g., L-proline) to facilitate the reaction under milder conditions, often at temperatures between 40-100 °C. researchgate.net

The Buchwald-Hartwig amination is a more contemporary and highly versatile palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction generally proceeds under much milder conditions than the classical Ullmann reaction and exhibits broad functional group tolerance. The success of the Buchwald-Hartwig amination relies heavily on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govyoutube.com For the amination of a substituted naphthalene, this method is often preferred due to its high efficiency and reliability. nih.govnih.gov

Interactive Table: Comparison of Aryl Amination Methods

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu) wikipedia.org | Palladium (Pd) wikipedia.org |

| Typical Conditions | High temperature (often >150°C), polar solvents wikipedia.org | Mild temperature (RT to ~110°C), various solvents wikipedia.orglibretexts.org |

| Ligands | Often ligand-free (classical) or with simple ligands like L-proline, phenanthroline (modern) researchgate.netacs.org | Requires bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) nih.govnih.gov |

| Substrate Scope | Traditionally limited; improved with modern ligands wikipedia.org | Very broad for both aryl halide and amine coupling partners wikipedia.org |

| Functional Group Tolerance | Moderate; can be limited by harsh conditions wikipedia.org | Generally high, due to milder conditions wikipedia.org |

Direct Amination of Naphthalene Scaffolds

Directly introducing an amino group onto an aromatic ring represents a highly atom-economical approach. Research has demonstrated the feasibility of direct catalytic amination on the basic naphthalene scaffold, a process that could theoretically be adapted for substituted naphthalenes.

One innovative method involves a one-step catalytic amination of naphthalene using a vanadium-based catalyst. rsc.orgresearchgate.net This process avoids the traditional, often harsh, nitration-then-reduction sequence. In a notable study, a V₂O₅/HZSM-5 catalyst was used to facilitate the reaction between naphthalene and hydroxylamine (B1172632) under relatively mild conditions, achieving a naphthylamine yield of approximately 70%. rsc.orgdntb.gov.ua The active sites for this transformation are believed to be the Brønsted acid sites and various vanadium-oxygen bonds (V-O-V and V=O) on the catalyst surface. researchgate.net These sites activate the naphthalene ring and help form the NH₃⁺ radical, which acts as the aminating agent. researchgate.net This direct approach is superior to conventional methods that suffer from a lack of selectivity and produce significant waste. rsc.orgresearchgate.net

Table 1: Direct Catalytic Amination of Naphthalene

| Parameter | Details | Source(s) |

| Catalyst | V₂O₅/HZSM-5 | rsc.orgresearchgate.net |

| Reagents | Naphthalene, Hydroxylamine | rsc.orgresearchgate.net |

| Key Advantage | One-step process, avoids nitration/reduction | rsc.org |

| Reported Yield | ~70% (for naphthylamine) | rsc.orgdntb.gov.ua |

| Active Species | Protonated amino radical (•NH₃⁺) | researchgate.net |

While this method has been demonstrated on the parent naphthalene, its application to a pre-functionalized scaffold like 1-(difluoromethoxy)naphthalene would require further investigation to understand the directing effects of the existing substituent.

Amine Introduction via Intermediate Precursors

A more common and versatile strategy for synthesizing complex amines involves the introduction of the amino group via the transformation of an intermediate precursor. This multi-step approach allows for greater control over regioselectivity.

A primary method in this category is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. libretexts.org This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. wikipedia.orgnumberanalytics.com The general process involves coupling an aryl halide or triflate (the precursor) with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org The development of increasingly sophisticated, sterically hindered phosphine ligands (e.g., XPhos, SPhos) has been crucial to the reaction's success, allowing for the coupling of a wide array of substrates under milder conditions. youtube.com For the synthesis of this compound, this would typically involve preparing 2-bromo-1-(difluoromethoxy)naphthalene as the intermediate precursor, which is then coupled with an ammonia equivalent. organic-chemistry.org

Another well-established route involves the reduction of a nitro group . The synthesis would begin with the nitration of 1-(difluoromethoxy)naphthalene to introduce a nitro group at the 2-position, yielding 1-(difluoromethoxy)-2-nitronaphthalene. This nitro-substituted intermediate is then reduced to the corresponding amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

A third approach utilizes a Beckmann rearrangement of a ketoxime. google.com In this pathway, a precursor like 2-acetylnaphthalene (B72118) is first converted to its oxime by reacting with hydroxylamine. This oxime intermediate then undergoes an acid-catalyzed rearrangement to form an N-acetylated amine (an acetamide), which can be subsequently hydrolyzed to yield the final 2-naphthylamine (B18577). google.com

Convergent and Divergent Synthetic Routes for Structural Diversity

The generation of advanced analogues of a target molecule is essential for exploring structure-activity relationships (SAR), particularly in drug discovery. nih.gov Both convergent and divergent strategies are employed to efficiently create libraries of related compounds.

A divergent synthesis approach would start with a common, late-stage intermediate that can be modified to produce a variety of final products. For example, starting with 1-(difluoromethoxy)naphthalene-2-carboxylic acid, the carboxylic acid group can be converted into a range of functionalities. smolecule.com It could be transformed into an amide via coupling with different amines, or it could undergo a Curtius or Hofmann rearrangement to yield the target amine, this compound. This allows for the creation of a diverse set of analogues from a single precursor.

A convergent synthesis involves preparing different fragments of the molecule separately and then joining them together near the end of the synthesis. This is often more efficient for building highly complex molecules. For instance, a naphthalene fragment containing the difluoromethoxy group and a reactive site could be synthesized independently from a second fragment containing the amine or a precursor group. nih.gov These two fragments are then coupled, for example, using a palladium-catalyzed cross-coupling reaction. This strategy was employed in the synthesis of naphthalene-based diarylamide kinase inhibitors, where various naphthamide intermediates were coupled with different aromatic partners to generate a library of compounds. nih.gov

Parallel synthesis techniques are often used to facilitate these strategies, allowing for the rapid optimization of different regions of a lead molecule to produce numerous analogues for biological screening. nih.gov

Optimization of Reaction Conditions and Yields in Complex Syntheses

Maximizing the efficiency of each synthetic step is critical, especially in multi-step sequences. The optimization of reaction conditions—such as solvent, catalyst, temperature, and reaction time—is a meticulous process guided by systematic experimentation.

In photosensitized reactions on naphthalene scaffolds, for example, a detailed evaluation of parameters is crucial. Studies have shown that the choice of photosensitizer and solvent can dramatically impact reaction outcomes. rsc.org For instance, in certain cycloadditions, homoleptic iridium catalysts like [Ir(p-CF₃-ppy)₃] were found to be superior to cationic complexes, and a systematic screening of solvents is necessary to achieve optimal yields. rsc.org

Table 2: Example of Reaction Optimization Data (Hypothetical Adaptation)

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Source(s) |

| 1 | Co@CeO₂ | Methanol | 80 | 16 | Poor | acs.org |

| 2 | Co@MgO | Methanol | 80 | 16 | Poor | acs.org |

| 3 | Co@SiO₂ | Methanol | 100 | 20 | High | acs.org |

| 4 | Co@α-Al₂O₃ | Toluene | 100 | 20 | Moderate | acs.org |

The table above, adapted from studies on catalyst supports, illustrates how changing a single parameter—in this case, the catalyst support material—can significantly affect reaction efficiency. acs.org Similar optimization is essential for C-N bond-forming reactions. In Buchwald-Hartwig aminations, the choice of ligand, base, and solvent must be carefully tuned for the specific substrates to avoid side reactions and ensure high yields. libretexts.orgorganic-chemistry.org

Furthermore, scaling up a reaction from a laboratory to a production scale introduces new challenges. An optimized reaction may need to be re-evaluated for large-scale synthesis. For instance, a reaction that takes 72 hours in a large batch reactor might be completed in just 4 hours using a continuous flow process, demonstrating how process optimization can dramatically improve throughput. rsc.org The use of micellar nanoreactors in aqueous solutions is another advanced strategy being explored to enhance catalytic performance and improve safety for certain reactions. acs.org

Molecular, Electronic, and Structural Investigations of 1 Difluoromethoxy Naphthalen 2 Amine

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are instrumental in elucidating the complex properties of 1-(Difluoromethoxy)naphthalen-2-amine at the atomic and electronic levels. These approaches provide a framework for understanding its structure, reactivity, and potential interactions.

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the fundamental properties of fluorinated naphthalene (B1677914) derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

The electronic structure of molecules is key to understanding their chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, and the energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. biomedres.us

For naphthalene, the parent structure of the compound , DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of substituents, such as the difluoromethoxy and amine groups, is expected to modulate this value. For instance, studies on naproxen, another naphthalene derivative, show a HOMO-LUMO gap of 4.4665 eV. biomedres.us The chemical reactivity of such compounds is influenced by these orbital energies. biomedres.us The presence of the electron-donating amine group and the electron-withdrawing difluoromethoxy group on the naphthalene core will significantly influence the electron distribution and, consequently, the HOMO and LUMO energy levels.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Naphthalene Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | samipubco.com |

| Naproxen | - | - | 4.4665 | biomedres.us |

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. wikipedia.org It is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org Theoretical studies on fluorinated naphthalenes have shown that fluorine substitution significantly impacts the proton affinity. acs.org The long-range interactions of fluorine substituents are transmitted through the π-electron system, leading to notable resonance effects that alter the basicity of different sites on the naphthalene ring. acs.org

The position of protonation on the naphthalene ring is a critical factor, with different sites exhibiting varying proton affinities. acs.org The introduction of a substituent like fluorine can alter this hierarchy. acs.org While the additivity of proton affinities from multiple substituents generally holds true, exceptions occur, particularly for protonation at the ipso-position (the carbon atom bearing the substituent). acs.org In such cases, significant puckering of the aromatic ring can occur, deviating from the expected additive effects. acs.org The amine group in this compound is the most likely site of protonation, and its basicity will be modulated by the electronic effects of the difluoromethoxy group and the naphthalene ring system.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules over time. nih.gov By simulating the atomic motions based on a force field, MD can reveal the dynamic behavior of this compound, including the flexibility of the difluoromethoxy side chain and the interactions with its environment. nih.govyoutube.com These simulations can generate a representative ensemble of structures, offering insights into the molecule's shape and how it might adapt to a binding partner. nih.gov The development of accurate force fields, sometimes derived from high-level quantum mechanical calculations, is crucial for the reliability of MD simulations. rsc.org

Computational Prediction of Molecular Interactions and Binding Affinities

Understanding how a molecule interacts with biological targets, such as proteins, is a cornerstone of drug discovery and molecular biology. arxiv.org Computational methods can predict these interactions and estimate the binding affinity. By docking the computationally generated conformations of this compound into the binding site of a target protein, it is possible to identify plausible binding modes. biorxiv.org These docking studies are often followed by more rigorous calculations, such as free energy simulations, to refine the binding affinity predictions. The interplay of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the protein determines the stability of the complex. biorxiv.org The amine group can act as a hydrogen bond donor, while the oxygen and fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors, features that are critical for molecular recognition.

Advanced Spectroscopic and Structural Elucidation Methodologies

The definitive identification and detailed structural analysis of this compound rely on a combination of modern spectroscopic and crystallographic methods. Each technique provides unique and complementary information, which, when combined, offers a complete picture of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine (NH₂) protons and the aromatic protons on the naphthalene ring. The amine protons would likely appear as a broad singlet. The six aromatic protons would present as a series of multiplets in the typical downfield region for aromatic compounds (approximately 7.0-8.0 ppm). The difluoromethoxy group (-OCHF₂) proton would be uniquely identified by its characteristic triplet splitting pattern, resulting from coupling to the two fluorine atoms (J-coupling), appearing further downfield.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 11 carbon atoms in the molecule. The naphthalene ring would show ten distinct signals in the aromatic region (approx. 110-150 ppm). The carbon of the difluoromethoxy group would be identifiable as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing difluoromethoxy group.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the difluoromethoxy group. It is expected to show a doublet, resulting from coupling with the single proton of the -OCHF₂ group. The chemical shift would be characteristic of a difluoromethoxy environment.

Table 1: Predicted and Comparative NMR Data Note: As experimental data for this compound is not available, this table presents expected chemical shift regions and data from related compounds for illustrative purposes.

| Nucleus | Compound | Expected/Observed Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | This compound | ~7.0 - 8.0 (Ar-H), ~6.5-7.5 (t, -OCHF₂), ~4.0 (br s, -NH₂) | Predicted ranges. Aromatic signals are complex multiplets. The -OCHF₂ proton is a triplet. |

| ¹H | 2-Naphthylamine (B18577) chemicalbook.com | 7.67 (m), 7.63 (d), 7.57 (m), 7.35 (m), 7.21 (m), 6.93 (d), 6.89 (d), 3.76 (s, NH₂) | Illustrates typical shifts for the aminonaphthalene core in CDCl₃. |

| ¹³C | This compound | ~105 - 150 (Ar-C), ~115 (t, JCF ≈ 250 Hz, -OCHF₂) | Predicted ranges. Aromatic shifts are complex. |

| ¹³C | 1-Naphthylamine repec.org | 142.2, 134.4, 128.5, 126.3, 125.8, 124.7, 123.5, 120.7, 118.8, 109.7 | Observed shifts for the unsubstituted aminonaphthalene core in CDCl₃. |

| ¹⁹F | This compound | ~ -75 to -90 (d) | Predicted range based on typical difluoromethoxy compounds. The signal is a doublet due to coupling with the proton. |

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound (C₁₁H₉F₂NO), the theoretical exact mass can be calculated and compared to the experimental value, with a mass accuracy of less than 5 ppm being the standard for confirmation.

Table 2: HRMS Data for Naphthalene Derivatives

| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (Da) | Reference |

|---|---|---|---|

| This compound | C₁₁H₉F₂NO | 210.0725 | Calculated |

| 6-(Difluoromethoxy)naphthalen-1-amine nih.gov | C₁₁H₉F₂NO | 209.0652 (Neutral) | Computed by PubChem. nih.gov |

| 2-Naphthylamine massbank.eu | C₁₀H₉N | 144.0808 | Calculated from exact mass of 143.0735 Da. massbank.eu |

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of conjugated systems like naphthalene derivatives. nih.gov

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typical for naphthalene systems. researchgate.net The positions and intensities of these bands (λmax) are sensitive to the substituents. The electron-donating amino group and the difluoromethoxy group are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. mdpi.com

Fluorescence Spectroscopy: Naphthalene and its derivatives are often fluorescent. nih.gov Upon excitation at an appropriate wavelength (usually the λmax from the absorption spectrum), the molecule would emit light at a longer wavelength. The fluorescence emission spectrum, quantum yield, and lifetime provide insights into the structure of the excited state and de-excitation pathways. The nature of the substituents significantly influences these properties.

Table 3: Spectroscopic Data for Naphthalene Derivatives in Solution Note: Data for related compounds are shown to illustrate expected spectral ranges.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| 1-Naphthylamine | Ethanol | 321 | 420 | General Literature |

| 2-Naphthylamine | Ethanol | 238, 283, 340 | 405 | General Literature |

| 1-Hydroxy-2,4-diformylnaphthalene-based probe L nih.gov | Not Specified | 550 | 605 | nih.gov |

| 1,4-Bis-(trimethylsilylethynyl)naphthalene mdpi.com | Cyclohexane | 347 | 382 | mdpi.com |

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide accurate data on bond lengths, bond angles, and torsion angles. eujournal.org This analysis would reveal the planarity of the naphthalene system and the conformation of the difluoromethoxy and amine substituents relative to the ring.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing important intermolecular interactions such as hydrogen bonding (e.g., involving the N-H protons of the amine group and fluorine or oxygen atoms of neighboring molecules) and π-π stacking between naphthalene rings. nih.gov These interactions are fundamental to understanding the material's bulk properties. For instance, the crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide shows a nearly planar C-naphthyl skeleton and a distorted tetrahedral environment around the phosphorus atom. eujournal.org

Table 4: Illustrative Crystallographic Data for a Naphthalene Derivative Note: Data for N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide is provided as an example of a structural analysis of a related compound.

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide | eujournal.orgresearchgate.net |

| Crystal System | Triclinic | eujournal.orgresearchgate.net |

| Space Group | P-1 | eujournal.orgresearchgate.net |

| P=S Bond Length (Å) | 1.9524(11) | eujournal.org |

| P-N Bond Length (Å) | 1.6661(14) | researchgate.net |

| N-P-S Bond Angle (°) | 117.25(6) | eujournal.org |

Structure Activity Relationship Sar and Ligand Design Principles for Difluoromethoxy Naphthalene Amines

Impact of Difluoromethoxy Substitution on Biological Activity and Selectivity

The introduction of a difluoromethoxy (-OCHF₂) group to the naphthalene (B1677914) amine scaffold significantly modulates the compound's physicochemical properties, thereby influencing its biological activity and selectivity. This substitution is a key strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

In a recent study, a novel naphthalene-based diarylamide derivative incorporating a difluoromethoxy group, compound 9a (4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide), was designed and synthesized. nih.gov This compound demonstrated potent inhibitory activity across multiple Raf kinase isoforms, including B-RafWT, B-RafV600E, and c-Raf, highlighting its potential as a pan-Raf kinase inhibitor. The difluoromethoxy group, being an electron-withdrawing moiety, can influence the electronic environment of the molecule. This alteration can be crucial for establishing specific interactions within the kinase binding pocket. Furthermore, compound 9a exhibited high selectivity for Raf isoforms with minimal off-target effects, suggesting that the difluoromethoxy substitution contributes favorably to the compound's selectivity profile. nih.gov

The table below summarizes the inhibitory activity of compound 9a against various Raf kinase isoforms. nih.gov

| Kinase Isoform | IC₅₀ (µM) |

| B-RafWT | 0.023 |

| B-RafV600E | 0.012 |

| c-Raf | 0.009 |

| Data sourced from a study on novel naphthalene-based diarylamides as pan-Raf kinase inhibitors. nih.gov |

Role of the Naphthalene Amine Core in Target Engagement

The naphthalene amine core serves as a fundamental scaffold for this class of compounds, providing a rigid and structurally defined platform for the attachment of various functional groups. The aromatic nature of the naphthalene ring system allows for crucial π-π stacking interactions with aromatic amino acid residues within the binding sites of biological targets. ekb.egnih.gov

The naphthalene scaffold is a common feature in a multitude of biologically active compounds, indicating its versatility and importance in drug design. ekb.egnih.gov Its rigid structure helps to pre-organize the appended functional groups in a conformationally favorable manner for target engagement, potentially reducing the entropic penalty upon binding. The amine group attached to the naphthalene core provides a key interaction point, often acting as a hydrogen bond donor or acceptor, or as a point for further chemical modification to modulate potency and selectivity. ijpsjournal.com

The strategic importance of the naphthalene core is further highlighted by its presence in numerous FDA-approved drugs across various therapeutic areas, confirming its status as a privileged scaffold in medicinal chemistry. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures. brieflands.comnih.gov

For naphthalene derivatives, QSAR studies can elucidate the key structural features that govern their biological effects. ijpsjournal.combrieflands.com These models are built using a set of known compounds (a training set) with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. brieflands.com

A typical QSAR study on naphthalene derivatives would involve the following steps:

Data Set Preparation: A series of naphthalene amine analogs with varying substituents would be synthesized and their biological activities (e.g., IC₅₀ values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. brieflands.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. bohrium.com

For instance, a QSAR study on naphthoquinone derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1) successfully developed a model to predict their inhibitory activity. brieflands.com While not specific to 1-(difluoromethoxy)naphthalen-2-amine, this study demonstrates the applicability of QSAR in understanding the SAR of related naphthalene compounds. The resulting models can provide insights into which properties (e.g., electronic, steric, hydrophobic) are most influential for activity, thereby guiding the design of more potent analogs. bohrium.com

Bioisosteric Replacements and Analogue Design Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing lead compounds by replacing a specific functional group with another that has similar physical or chemical properties, leading to improved potency, selectivity, or pharmacokinetic profiles. spirochem.comdrughunter.com This approach is particularly relevant for the optimization of difluoromethoxy-naphthalene amines.

Key bioisosteric replacement strategies for this class of compounds include:

Naphthalene Core Replacements: As mentioned previously, the naphthalene core can be associated with metabolic liabilities. nih.gov Aromatic azaborinines, such as benzazaborinines, have been explored as bioisosteric replacements for naphthalene. researchgate.netebi.ac.uk These boron-containing heterocycles can mimic the size and shape of the naphthalene ring while offering a different metabolic profile. Studies on propranolol (B1214883) analogs have shown that benzazaborinine replacements can maintain comparable potency and physicochemical properties. researchgate.netebi.ac.uk

Amine and Amide Bioisosteres: The amine group and any derived amide linkages are critical for target interaction but can be susceptible to metabolic cleavage. A variety of heterocyclic rings, such as triazoles, oxadiazoles, and imidazoles, can serve as bioisosteres for the amide bond. drughunter.comnih.gov These replacements can mimic the hydrogen bonding capabilities of the amide while enhancing metabolic stability. nih.gov For example, the trifluoroethylamine group has emerged as a bioisostere for amides, where the electronegative trifluoroethyl group mimics the carbonyl group and can improve metabolic stability. drughunter.com

The table below illustrates some potential bioisosteric replacements for the core moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale |

| Naphthalene | Benzazaborinine, Isoquinoline | Mimic aromatic core, potentially improve metabolic profile. nih.govresearchgate.netebi.ac.uk |

| Amine/Amide | Triazole, Oxadiazole, Trifluoroethylamine | Enhance metabolic stability, maintain key interactions. drughunter.comnih.gov |

These strategies allow for the fine-tuning of a molecule's properties to overcome challenges such as poor metabolic stability, toxicity, or off-target effects, ultimately leading to the development of superior therapeutic agents. spirochem.com

In Silico Approaches to SAR and Ligand Design (e.g., Molecular Docking, Pharmacophore Modeling, ADME prediction)

In silico methods are powerful computational tools that play a crucial role in modern drug discovery by accelerating the design and optimization of new drug candidates. For difluoromethoxy-naphthalene amines, these approaches provide valuable insights into their structure-activity relationships.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For naphthalene derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govresearchgate.net In the case of the pan-Raf inhibitor compound 9a, docking studies showed that the amide linker was oriented towards the hinge region of the kinase domain, forming a crucial bond with the key amino acid Cys532. nih.gov Such insights are instrumental in rationalizing the observed biological activity and in designing new analogs with improved binding.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By aligning a series of active compounds, a common pharmacophore can be generated. This model can then be used to screen virtual compound libraries to identify novel scaffolds that fit the pharmacophore and are likely to be active.

ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process is critical to avoid late-stage failures. Computational models can predict various ADME parameters such as solubility, permeability (including blood-brain barrier penetration), and metabolic stability. acs.org For instance, characteristics like increased lipophilicity and reduced numbers of hydrogen bond donors are known to enhance permeability across the blood-brain barrier, a critical factor for drugs targeting the central nervous system. acs.org These predictive models help in prioritizing compounds with favorable drug-like properties for further development.

Influence of Fluorine Atoms on Molecular Recognition and Binding Affinity

The incorporation of fluorine atoms, as in the difluoromethoxy group, has a profound impact on the molecular properties and biological activity of a compound. Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's conformation, pKa, and metabolic stability. nih.gov

The influence of fluorine on molecular recognition and binding affinity is multifaceted:

Favorable Interactions: While organic fluorine is a poor hydrogen bond acceptor, it can participate in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of amino acid residues (C–F···C=O interactions). nih.gov These interactions, though modest in strength (estimated free energy gain of ~0.3–0.6 kcal/mol), can collectively contribute to enhanced binding affinity. nih.govresearchgate.net Studies have shown that the introduction of fluorine at positions that allow for such orthogonal multipolar interactions can improve inhibitor activity by 5- to 10-fold. nih.gov

Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.net The strong electron-withdrawing nature of fluorine can also lower the pKa of nearby functional groups, affecting their ionization state at physiological pH and influencing their interactions with the target protein.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile hydrogen atom with fluorine can block sites of oxidation, thereby increasing the metabolic stability and half-life of a drug. researchgate.net

Conformational Effects: The presence of fluorine can influence the conformational preferences of a molecule, which can be advantageous for pre-organizing the ligand into a bioactive conformation for receptor binding.

Mechanistic Investigations of Biological Activities of 1 Difluoromethoxy Naphthalen 2 Amine Analogues

Molecular Target Identification and Validation (e.g., kinase inhibition)

A key area of investigation for naphthalene-based compounds, including analogues of 1-(difluoromethoxy)naphthalen-2-amine, is the identification of specific molecular targets. Research has focused on their potential as kinase inhibitors, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.gov

Naphthalene-based diarylamide derivatives have been designed and synthesized, with a particular focus on their activity against Raf kinases, which are key components of the MAPK/ERK signaling cascade. nih.govcore.ac.uk This pathway is integral to cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers, including melanoma. nih.gov

One notable analogue, a naphthalene-based diarylamide containing a difluoromethoxy group (designated as compound 9a), was developed based on the structure of the multi-kinase inhibitor sorafenib. nih.govcore.ac.uk This compound was evaluated for its ability to inhibit various Raf kinase isoforms. The validation of Raf kinases as a target for this class of compounds was confirmed through in vitro kinase assays, which demonstrated potent inhibitory activity. Compound 9a showed strong, broad-spectrum (pan-Raf) inhibition against wild-type B-Raf (B-RafWT), the common B-RafV600E mutant, and c-Raf. nih.govcore.ac.uk The high selectivity for Raf isoforms with minimal off-target effects underscores the specificity and potential of these analogues. nih.govcore.ac.uk

Table 1: In Vitro Kinase Inhibition by Naphthalene-based Diaryl-amide Analogue (Compound 9a)

| Kinase Target | % Inhibition (at 10 µM) |

|---|---|

| B-RafWT | >90% |

| B-RafV600E | >90% |

| c-Raf | >90% |

This interactive table summarizes the potent inhibitory activity of compound 9a against key Raf kinase isoforms, as reported in in-vitro assays. core.ac.uk

Enzyme Inhibition and Modulation Studies

The biological activity of many therapeutic agents stems from their ability to inhibit or modulate the function of specific enzymes. nih.gov For analogues of this compound, the primary focus of enzyme inhibition studies has been on protein kinases. nih.govcore.ac.uk

As detailed in the previous section, a naphthalene-based diarylamide analogue with a difluoromethoxy group (compound 9a) was identified as a potent pan-Raf kinase inhibitor. nih.govcore.ac.uk Kinases are enzymes that catalyze the phosphorylation of specific substrates, and their inhibition can halt the signaling cascades they control. nih.gov The study of compound 9a revealed that it effectively blocks the enzymatic activity of multiple Raf isoforms. nih.govcore.ac.uk This inhibition is a critical mechanism, as the Raf/MEK/ERK pathway's dysregulation is a known driver of cancer cell proliferation. nih.gov The development of such compounds is often guided by a lead compound, in this case sorafenib, with the goal of enhancing inhibitory activity across a broader range of enzyme isoforms. nih.govcore.ac.uk

Cellular Pathway Perturbation Analysis

Beyond direct enzyme inhibition, it is essential to understand how these compounds affect broader cellular pathways. Investigations into analogues of this compound have revealed significant perturbations in pathways controlling cell cycle progression, apoptosis, and cellular metabolism.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability to trigger this process is a key feature of many anti-cancer therapies. Analogues of this compound have been shown to induce apoptosis through various mechanisms.

The pan-Raf inhibitor, compound 9a, was found to trigger dose-dependent apoptosis in melanoma cells. nih.govcore.ac.uk This induction of apoptosis, combined with its anti-proliferative effects, effectively suppresses cancer cell survival. nih.govcore.ac.uk

Furthermore, other naphthalene (B1677914) derivatives, such as 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), have been shown to induce apoptosis in gastric cancer cells. nih.gov The mechanism for NTDMNQ involves the increased production of reactive oxygen species (ROS). This elevation in ROS subsequently modulates key signaling pathways, including the activation of p38 kinase and c-Jun N-terminal kinase (JNK), and the downregulation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This demonstrates that naphthalene-based structures can initiate apoptosis through complex, ROS-mediated signaling cascades. nih.gov

Cellular metabolism is often rewired in cancer cells to support rapid growth and proliferation. The induction of high levels of reactive oxygen species (ROS) by naphthalene derivatives like NTDMNQ points to significant metabolic alterations. nih.gov ROS are byproducts of metabolic processes, particularly mitochondrial respiration, and their accumulation can lead to oxidative stress, which in turn affects various cellular functions, including glucose metabolism and oxygen consumption. The modulation of signaling pathways like Akt, which is a central regulator of metabolism, further suggests that these compounds can perturb the metabolic state of cancer cells. nih.gov The metabolism of 2-naphthylamine (B18577) itself has been studied, showing it can be converted into various derivatives and conjugates within the body, indicating that the core naphthalene structure undergoes significant metabolic processing. nih.gov

Interaction with Biomolecules (e.g., DNA intercalation, protein binding)

The biological effects of small molecules are often predicated on their ability to bind to larger biomolecules like proteins and nucleic acids. For naphthalene-based amines, a significant area of study has been their interaction with serum albumins, the most abundant proteins in blood plasma. nih.govresearchgate.net These interactions are crucial as they affect the distribution and availability of the compounds in the body.

Fluorescence spectroscopy studies have been used to investigate the binding of aminonaphthalenesulfonic acid derivatives to human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov These studies revealed that the compounds bind to specific sites on the albumin proteins. The binding of 5-(alkoxy)naphthalen-1-amine derivatives to BSA was found to be dependent on the length of the alkyl chain, which influences how the ligand interacts with tryptophan residues within the protein. researchgate.net Similarly, a 1,4-naphthoquinone (B94277) derivative was also shown to interact with HSA, causing conformational changes in the protein. nih.gov This binding is typically characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex between the naphthalene derivative and the protein. nih.gov

Elucidation of Specific Binding Modes and Allosteric Effects

The precise mechanisms through which this compound and its analogues exert their biological effects are a subject of ongoing research. Understanding their specific binding modes at a molecular level and the potential for allosteric modulation is critical for rational drug design and the development of more potent and selective therapeutic agents. While direct crystallographic or NMR structural data for a complex of this compound with a biological target is not yet publicly available, computational modeling and structure-activity relationship (SAR) studies of analogous naphthalene-based compounds provide significant insights into their potential interactions.

Binding Mode Analysis through Molecular Docking:

Molecular docking simulations have been instrumental in postulating the binding modes of various naphthalene derivatives within the active sites of their target proteins. For instance, in studies of naphthalene-based inhibitors targeting enzymes such as the SARS-CoV-2 papain-like protease (PLpro) and glyoxalase-I (Glo-I), the naphthalene scaffold typically anchors the molecule within a hydrophobic pocket of the active site. nih.govresearchgate.net Key interactions often involve π-π stacking between the naphthalene ring system and aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein's binding pocket.

In the case of analogues of this compound, it is hypothesized that the naphthalene core would similarly occupy a hydrophobic cleft. The difluoromethoxy group, with its electron-withdrawing nature, could modulate the electronic properties of the naphthalene ring, potentially influencing the strength of these aromatic interactions. Furthermore, the fluorine atoms of the difluoromethoxy group may form hydrogen bonds or other non-covalent interactions with suitable donor or acceptor groups on the protein, further stabilizing the ligand-protein complex. The 2-amino group is also a critical feature, likely participating in hydrogen bonding with acidic residues (e.g., aspartate, glutamate) or the protein backbone, thereby providing crucial anchor points for binding.

A study on naphthalene-based Schiff base compounds also highlighted the importance of intermolecular hydrogen bonds in stabilizing the crystal structure, a principle that can be extrapolated to ligand-protein interactions. nih.gov

Structure-Activity Relationship (SAR) Insights:

SAR studies on related naphthalene compounds have provided valuable information. For example, research on naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of fatty acid binding protein 4 (FABP4) demonstrated that substitutions on the naphthalene ring and the nature of the sulfonamide headgroup significantly impact binding affinity and selectivity. researchgate.net Similarly, for 2-amino-1,4-naphthoquinone derivatives, the substituents on the amino group and the quinone core were found to be crucial for their inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.comnih.gov These findings underscore the importance of the specific substitution pattern on the naphthalene scaffold for achieving high-potency inhibition.

Potential for Allosteric Modulation:

Allosteric modulation, where a compound binds to a site on a protein distinct from the active site (orthosteric site) to modulate its activity, is an increasingly important concept in drug discovery. nih.govlongdom.org This mechanism can offer greater specificity and a more subtle regulation of protein function compared to direct competitive inhibition. longdom.org

While there is no direct evidence of allosteric modulation by this compound, the potential for such a mechanism exists. The diverse structures of naphthalene derivatives that exhibit a range of biological activities suggest that they may interact with their protein targets in various ways, including through allosteric sites. For instance, studies on allosteric modulators of G protein-coupled receptors (GPCRs) have shown that molecules can bind to secondary pockets, influencing the conformation of the orthosteric binding site and modulating the receptor's response to endogenous ligands. mdpi.com

It is plausible that certain analogues of this compound could bind to allosteric sites on their target enzymes or receptors. This binding could induce conformational changes that either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. longdom.org The identification of such allosteric sites often relies on advanced computational techniques and experimental screening. Future research in this area could uncover novel mechanisms of action for this class of compounds.

The following table summarizes the key interacting residues and binding characteristics for analogous naphthalene-based inhibitors from various studies, providing a model for the potential interactions of this compound analogues.

| Target Protein | Analogous Compound Class | Key Interacting Residues (Hypothesized) | Type of Interaction | Reference |

| SARS-CoV PLpro | Naphthalene-based inhibitors | Aromatic residues (e.g., Tyr, Phe) | π-π stacking | nih.gov |

| Glyoxalase-I | Naphthalene-based inhibitors | Hydrophobic pocket residues | Hydrophobic interactions | researchgate.net |

| Fatty Acid Binding Protein 4 | Naphthalene-1-sulfonamide derivatives | Not specified | Not specified | researchgate.net |

| Indoleamine 2,3-dioxygenase 1 | 2-Amino-1,4-naphthoquinone derivatives | Not specified | Not specified | mdpi.comnih.gov |

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral Analogues

The synthesis of single-enantiomer chiral drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule can exhibit vastly different biological activities. For derivatives of 1-(difluoromethoxy)naphthalen-2-amine, the introduction of chiral centers is a key strategy for developing more selective and potent therapeutic agents. The difluoromethyl group, a critical fluorinated moiety, is a powerful tool in drug design, and the synthesis of chiral analogues containing this group is of significant interest. researchgate.netnih.govnih.gov

Future advancements in this area are expected to leverage cutting-edge asymmetric synthesis methodologies. Techniques such as nickel-catalyzed enantioconvergent cross-coupling present a promising route for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group. nih.govnih.gov This approach is characterized by its mild reaction conditions and high degree of enantioselectivity. nih.gov Such methods could be adapted to produce chiral analogues of this compound, providing access to optically pure compounds for drug discovery and development. nih.gov The development of novel chiral ligands and catalytic systems will be instrumental in achieving high yields and stereocontrol in these syntheses.

| Asymmetric Synthesis Strategy | Description | Potential Application to this compound |

| Nickel-Catalyzed Cross-Coupling | Utilizes a chiral nickel-phosphine ligand complex to catalyze the formation of a carbon-carbon bond with high enantioselectivity, creating a stereocenter. nih.gov | Introduction of a chiral alkyl or aryl substituent adjacent to the difluoromethoxy group on the naphthalene (B1677914) ring. |

| Chiral Phase-Transfer Catalysis | Employs a chiral catalyst to ferry a reactant between an aqueous and an organic phase, inducing asymmetry during the reaction. | Asymmetric alkylation of the amine group or a precursor to introduce a chiral side chain. |

| Organocatalysis | Uses small, chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective reactions, avoiding the use of metals. | Enantioselective functionalization of the naphthalene core or modification of the amine group. |

| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. | Separation of a racemic mixture of a chiral derivative of this compound. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. mdpi.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and design novel chemical structures with desired therapeutic profiles, significantly accelerating the research and development process. mdpi.comijpsjournal.comijpsjournal.com

For this compound, AI and ML models can be employed to design a new generation of derivatives. By training algorithms on existing data for naphthalene-based compounds, these models can predict key pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for novel, virtual analogues. ijpsjournal.comijpsjournal.com This in silico screening allows researchers to prioritize the synthesis of compounds with the highest potential for success. ijpsjournal.com Furthermore, generative AI models can propose entirely new molecular structures based on the this compound scaffold, optimized for binding to specific biological targets. mdpi.comnih.gov

| AI/ML Model Type | Application in Molecular Design | Specific Goal for this compound Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a molecule based on its physicochemical properties. ijpsjournal.com | To predict the inhibitory potency of new derivatives against a specific enzyme target. |

| Recurrent Neural Networks (RNNs) | Generates novel chemical structures by learning the rules of chemical bonding from large molecular databases. mdpi.com | To design novel derivatives with improved drug-like properties while retaining the core scaffold. |

| Graph Convolutional Networks (GCNs) | Learns from the 3D graph structure of molecules to predict properties like binding affinity and toxicity. | To predict the binding affinity of designed molecules to a target protein's active site. |

| Support Vector Machines (SVMs) | Classifies molecules as active or inactive against a biological target based on their molecular descriptors. | To perform virtual screening of a large library of potential derivatives to identify promising candidates. |

Development of this compound as Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes within living systems. Naphthalene derivatives are particularly well-suited for this purpose due to their inherent fluorescent properties, including high quantum yields and excellent photostability. nih.govresearchgate.net The rigid, conjugated π-electron system of the naphthalene core is the basis for these favorable photophysical characteristics. nih.gov

The this compound scaffold can be systematically modified to create highly specific fluorescent probes. By attaching recognition moieties (e.g., ligands that bind to a specific protein or ion) to the core structure, probes can be designed to report on the presence or activity of a particular biological target. nih.gov For instance, the amine group provides a convenient handle for chemical modification, allowing for the conjugation of targeting ligands or environmentally sensitive dyes. These probes could be used for a variety of applications, from detecting metal ions in biological systems to imaging specific cellular organelles or proteins in real-time. nih.govnih.gov The hydrophobic nature of the naphthalene ring can also facilitate membrane permeability, an important feature for intracellular probes. nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

The naphthalene scaffold is a common feature in many approved and investigational drugs, and its derivatives have demonstrated a wide spectrum of biological activities. lifechemicals.com Research has shown that naphthalene-based compounds possess potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijpsjournal.comlifechemicals.comresearchgate.net A significant area of interest is the development of naphthalene derivatives as inhibitors of protein kinases, which are often dysregulated in cancers like melanoma. lifechemicals.com

Future research on this compound will focus on screening its derivatives against a broad range of novel biological targets to uncover new therapeutic opportunities. The unique electronic properties conferred by the difluoromethoxy group could lead to unique binding interactions and improved selectivity for specific targets. nih.govresearchgate.net For example, recent studies have highlighted the potential of naphthalene derivatives as anti-amyloidogenic agents for neurodegenerative diseases like Alzheimer's by inhibiting the aggregation of β-amyloid peptides. nih.gov

| Potential Biological Target Class | Therapeutic Area | Example |

| Protein Kinases | Oncology | Pan-Raf kinase inhibitors for melanoma. lifechemicals.com |

| Viral Proteases | Infectious Disease | SARS-CoV-2 Papain-like protease (PLpro) inhibitors. nih.gov |

| Peptide Aggregation | Neurodegenerative Disease | Inhibition of β-amyloid peptide aggregation in Alzheimer's disease. nih.gov |

| Inflammatory Enzymes | Inflammation | Inhibition of granule enzyme release from neutrophils. researchgate.net |

| Bacterial Enzymes | Infectious Disease | Inhibition of essential enzymes for bacterial survival. |

Cross-Disciplinary Research Opportunities with Materials Science

The unique optical and electronic properties of the naphthalene core also create exciting opportunities at the intersection of chemistry and materials science. rsc.orgtandfonline.com Naphthalene derivatives are valuable building blocks for the synthesis of organic photo-electronic materials due to their structural stability and semiconducting properties. rsc.orgtandfonline.com

Derivatives of this compound could be explored for applications in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). rsc.org The difluoromethoxy group could be used to fine-tune the electronic properties and stability of these materials. Moreover, the fluorescent nature of the naphthalene scaffold makes it an excellent candidate for the development of chemical sensors. nih.govnih.gov By functionalizing the naphthalene ring, it is possible to create materials that exhibit a change in fluorescence upon binding to a specific analyte, such as metal ions or pollutants, enabling their detection in environmental samples. nih.govnih.gov The use of naphthalene derivatives in the synthesis of specialized dyes and pigments also remains a relevant area of industrial chemistry. lifechemicals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Difluoromethoxy)naphthalen-2-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-aminonaphthalene and difluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How is the structural elucidation of this compound performed?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is preferred for unambiguous structural confirmation. Alternative methods include ¹H/¹³C NMR (noting characteristic shifts: δ ~5.8 ppm for CF₂O, δ ~6.5–8.5 ppm for naphthalene protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation is monitored via TLC or HPLC; instability in acidic conditions necessitates buffered solutions (pH 6–8) during biological assays .

Advanced Research Questions

Q. How can reaction yields for Pd-catalyzed functionalization of this compound be optimized?

- Methodological Answer : Use Pd(OAc)₂/XPhos as a catalytic system with Cs₂CO₃ as a base in toluene at 110°C. Yield improvements (>70%) are achieved via microwave-assisted synthesis (15 min vs. 24 hrs conventional). Monitor intermediates by LC-MS to identify bottlenecks (e.g., dehalogenation side reactions) .

Q. How should contradictory data on the compound’s biological activity (e.g., antitumor vs. cytotoxicity) be resolved?

- Methodological Answer : Conduct dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HepG2, MCF-7) with controls for metabolic interference (e.g., CYP450 inhibitors). Validate target engagement via SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., kinase enzymes) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. QSAR models prioritize derivatives with enhanced LogP (1.5–3.5) and polar surface area (<90 Ų) .

Q. How can regioselectivity challenges during electrophilic substitution on the naphthalene ring be addressed?

- Methodological Answer : Use directing groups (e.g., –NH₂) to favor substitution at the C1 position. DFT calculations (Gaussian 16) identify transition-state energies, guiding solvent selection (e.g., DCE for Br₂ bromination). Experimental validation via NOESY NMR confirms regiochemistry .

Q. What protocols mitigate toxicity risks in in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.